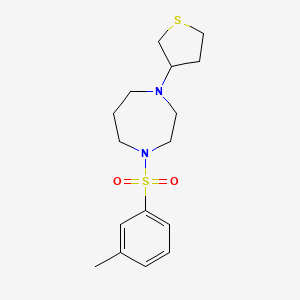
1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane is a diazepane derivative, which is a class of heterocyclic compounds featuring a seven-membered ring containing two nitrogen atoms. Diazepanes are known for their diverse chemical properties and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of diazepane derivatives can be achieved through various methods. For instance, the synthesis of tetracyclic 1,3-diazepines has been reported through the acidic reduction of nitro groups in the presence of aldehydes or ketones . Another approach involves the condensation of 1,3-propanediyldiimino) diphenols with glyoxal or 2,3-butanedione, followed by reduction to yield 1,4-diazepanes . A one-pot pseudo-five-component synthesis of 1,4-diazepine derivatives has also been described, starting from simple inputs like 2,3-diaminomaleonitrile and ketones . Additionally, a user-friendly stereoselective one-pot synthesis of 1,4-diazepane derivatives has been achieved using 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of diazepane derivatives can be complex due to the presence of multiple substituents and the flexibility of the seven-membered ring. X-ray crystallography has revealed that the seven-membered ring in certain 1,4-diazepanes adopts a twisted chair conformation . This conformational flexibility can lead to disorder in the ring structure, as observed in some compounds .
Chemical Reactions Analysis
Diazepane derivatives can participate in a variety of chemical reactions. For example, the synthesis of bifunctional diazepine-tetrazole containing compounds has been achieved through a one-pot condensation reaction . Regioselective synthesis of 1,4-diazepin-2-ones and benzodiazepines has been reported from 1,2-diaza-1,3-dienes and diamines through sequential addition and cyclization reactions . Furthermore, the synthesis of C-sulfonylated 1,4-diazepines has been described through a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepane derivatives are influenced by their molecular structure and substituents. The synthesis and characterization of these compounds typically involve techniques such as NMR, IR, and HRMS . The electronic properties of diazepane derivatives can be significant, as some display reversible two-electron-accepting behavior . The presence of sulfonyl groups and other substituents can also affect the reactivity and potential applications of these molecules .
Applications De Recherche Scientifique
1. Novel Synthetic Methodologies
Research has developed novel and efficient methods for synthesizing bifunctional diazepine-tetrazole containing compounds, such as 1H-Tetrazolyl-1H-1,4-diazepine-2, 3-dicarbonitrile and 1H-tetrazolyl-benzo[b][1,4]diazepine derivatives. These are synthesized using various compounds in the presence of p-toluenesulfonic acid as a catalyst in methanol at room temperature, highlighting advancements in synthesis techniques for diazepane derivatives (Mofakham et al., 2012).
2. Biologically Active Derivatives Synthesis
Studies describe the synthesis of biologically active 1H-1,4-diazepines and 3H-1,5-benzodiazepines from heterocyclization reactions. The presence of silica sulfuric acid aids in synthesizing these compounds which exhibit antimicrobial, antifungal, and anthelmintic activity (Joshi et al., 2011).
3. Photochemical C−H Functionalization
An unusual photochemical reaction of diazoketones, including those related to diazepane, enables C−H functionalization of various aliphatic compounds. This process involves the benzophenone-sensitized reactions of diazoketones with H-donors like tetrahydrofuran and cyclohexane (Rodina et al., 2016).
4. Advancements in Molecular Structure Synthesis
Research has also focused on synthesizing triply fused 1,3-diazepine derivatives, demonstrating advances in molecular structure synthesis. This includes the study of the electronic properties and crystallographically determined molecular structures of these new molecules (Montanaro et al., 2018).
5. Development of Novel Tetrahydrodiazepine Derivatives
Another field of research involves the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, showcasing alternative methods for creating benzo[b][1,5]diazepine derivatives (Shaabani et al., 2009).
Propriétés
IUPAC Name |
1-(3-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S2/c1-14-4-2-5-16(12-14)22(19,20)18-8-3-7-17(9-10-18)15-6-11-21-13-15/h2,4-5,12,15H,3,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYYJOYMINPPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)
![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)
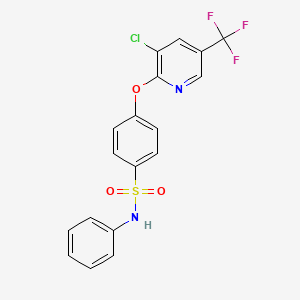
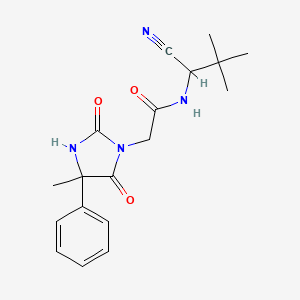
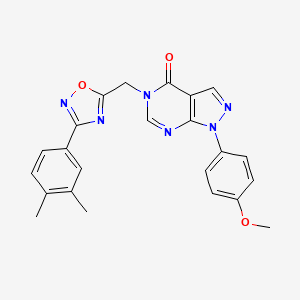
![(4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B3018487.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)
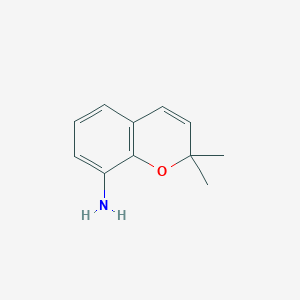
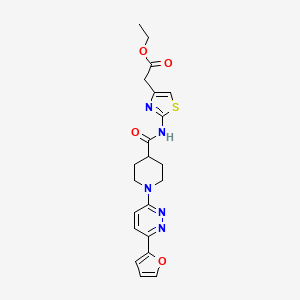
![N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide](/img/structure/B3018493.png)

![2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3018496.png)
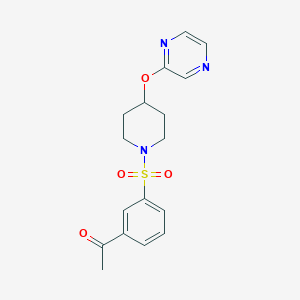
![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)